7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one
Overview
Description
7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a chromen-4-one core with various substituents, including a phenyl group, a hydroxyl group, and a 2,2-dimethyltetrahydro-2H-pyran-4-yl moiety. Its intricate structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core One common approach is the Knoevenagel condensation reaction, where a phenol derivative is reacted with an aldehyde in the presence of a base to form the chromen-4-one structure
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The chromen-4-one core can be reduced to form dihydrochromen-4-one derivatives.
Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed.
Major Products Formed
Oxidation: : Formation of chromen-4-one derivatives with ketone or carboxylic acid functionalities.
Reduction: : Production of dihydrochromen-4-one derivatives.
Substitution: : Introduction of various substituents on the phenyl ring, such as nitro, halogen, or alkyl groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: : Explored for its therapeutic potential in treating diseases, including cancer and neurodegenerative disorders.
Industry: : Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the 2,2-dimethyltetrahydro-2H-pyran-4-yl group. Similar compounds include other chromen-4-one derivatives, flavonoids, and coumarins. These compounds share common structural elements but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
List of Similar Compounds
Flavonoids: : A class of natural compounds with similar chromen-4-one cores.
Coumarins: : Compounds with a benzopyrone structure.
Chromones: : Derivatives of chromen-4-one with various substituents.
Properties
IUPAC Name |
7-[2-(2,2-dimethyloxan-4-yl)-2-oxoethoxy]-5-hydroxy-2-phenylchromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-24(2)13-16(8-9-29-24)20(27)14-28-17-10-18(25)23-19(26)12-21(30-22(23)11-17)15-6-4-3-5-7-15/h3-7,10-12,16,25H,8-9,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDVTXCGQNKXDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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